molecular formula C20H16Cl2N2O4 B15075117 2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione CAS No. 13437-25-7

2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B15075117
CAS No.: 13437-25-7
M. Wt: 419.3 g/mol
InChI Key: FMMAUQCYFYYBOR-UHFFFAOYSA-N
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Description

2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione is a benzoquinone derivative with the molecular formula C20H16Cl2N2O4 and an average molecular mass of 419.258 g/mol . This compound is part of a class of substituted quinones that are of significant interest in materials science and coordination chemistry. Its structure features a quinone core, a known redox-active moiety, which is functionalized with chloro and 2-methoxyanilino substituents . These functional groups make it a potential candidate for use as a building block in the synthesis of more complex organic materials and as a ligand for constructing metal-organic complexes. Researchers can leverage its defined molecular structure for studies exploring electron-transfer processes, the development of novel catalytic systems, or the creation of organic semiconductors. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

13437-25-7

Molecular Formula

C20H16Cl2N2O4

Molecular Weight

419.3 g/mol

IUPAC Name

2,5-dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C20H16Cl2N2O4/c1-27-13-9-5-3-7-11(13)23-17-15(21)20(26)18(16(22)19(17)25)24-12-8-4-6-10-14(12)28-2/h3-10,23-24H,1-2H3

InChI Key

FMMAUQCYFYYBOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=C(C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3OC)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of chloranil (2,5-dichloro-1,4-benzoquinone) with p-anisidine (4-methoxyaniline) under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets. It can act as an electron acceptor or donor, facilitating redox reactions. The compound’s methoxyanilino groups can interact with biological macromolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The cyclohexa-2,5-diene-1,4-dione scaffold is versatile, with modifications at positions 2, 3, 5, and 6 leading to diverse physicochemical and functional properties. Below is a detailed comparison of structurally related compounds:

Structural Variations and Substituent Effects

Compound Name Substituents (Positions) Key Structural Features Reference
Target Compound 2,5-Cl; 3,6-(2-methoxyanilino) Chloro groups enhance electrophilicity; methoxy-anilino groups improve solubility. N/A
2,5-Diethoxy-3,6-bis(4-fluorobenzylamino) 2,5-OEt; 3,6-(4-F-C₆H₄CH₂NH) Ethoxy groups increase lipophilicity; fluorobenzylamino adds steric bulk.
2,5-Dimethoxy-3,6-bis(4-methylanilino) 2,5-OMe; 3,6-(4-Me-C₆H₄NH) Methyl groups enhance stability; methoxy improves electron-donating capacity.
2,5-Bis(2-ethylanilino)-3,6-dimethoxy 2,5-OMe; 3,6-(2-Et-C₆H₄NH) Ethyl groups increase hydrophobicity; dimethoxy enhances π-conjugation.
2,5-Bis(phenylamino) 2,5-H; 3,6-(C₆H₅NH) Unsubstituted core; phenylamino groups reduce solubility but enable π-stacking.
6PPD-Q (Environmental derivative) 2,5-(Anilino/alkylamino) Bioactive transformation product; linked to aquatic toxicity.

Physicochemical Properties

Property Target Compound (Predicted) 2,5-Diethoxy-3,6-bis(4-F-benzylamino) 2,5-Dimethoxy-3,6-bis(4-methylanilino) 2,5-Bis(phenylamino)
Molecular Weight ~420–450 g/mol 523.5 g/mol 378.42 g/mol 290.32 g/mol
LogP ~4.5–5.0 N/A N/A 4.35 (analogous compound)
Solubility Low in water; moderate in DMSO Low (fluorinated groups reduce polarity) Moderate (methyl improves lipophilicity) Very low (nonpolar groups)
Thermal Stability High (chloro groups stabilize) Moderate (ethoxy groups may decompose) High (methoxy and methyl enhance stability) Moderate

Biological Activity

2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione is a synthetic compound with potential biological activity, particularly in the context of cancer treatment. This article reviews its biological properties, focusing on cytotoxicity against various cancer cell lines and its mechanism of action.

Chemical Structure and Properties

The compound has the molecular formula C20H16Cl2N2O4C_{20}H_{16}Cl_2N_2O_4 and features a cyclohexadiene core with dichloro and methoxyaniline substituents. Its structure is crucial for its biological activity, influencing interactions with cellular targets.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) observed in various studies:

Cell LineIC50 (µM)Selectivity Index (SI)
MCF-7 (Breast)43.811.0
HEPG2 (Liver)15.604.1
A549 (Lung)30.001.5
T47D (Breast)25.002.0
Fibroblast>100-

The compound demonstrated significant cytotoxicity against HEPG2 cells, indicating a potential for liver cancer treatment. The selectivity index suggests that it is more toxic to cancer cells compared to normal fibroblast cells, which is desirable in anticancer drugs .

The mechanism through which 2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione exerts its effects appears to involve inhibition of tubulin polymerization. This action disrupts microtubule dynamics essential for mitosis, leading to apoptosis in cancer cells . Molecular docking studies have shown that this compound can effectively bind to the colchicine site on β-tubulin, which is critical for its antitumor activity .

Case Studies

  • Study on HEPG2 Cells : In vitro experiments indicated that the compound exhibited an IC50 value of 15.60 µM against HEPG2 cells. This study highlighted the selectivity of the compound towards liver cancer cells compared to normal fibroblasts, suggesting its potential as a targeted therapy for hepatocellular carcinoma .
  • Comparative Analysis : A comparative analysis across various cell lines showed that while MCF-7 cells were resistant (IC50 = 43.81 µM), HEPG2 cells were notably sensitive to the compound's effects. This differential response underscores the importance of understanding specific cellular contexts when evaluating drug efficacy .

Q & A

Q. What synthetic methodologies are employed to prepare 2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution of p-chloranil (2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) with 2-methoxyaniline. Key steps include:

  • Maintaining a 2:1 molar ratio of amine to chloranil in anhydrous dichloromethane under nitrogen.
  • Reaction initiation at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.
  • Purification via ethanol recrystallization, achieving >75% yield. Parallel methods for analogous quinones validate this protocol .

Basic Question

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

Methodological Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify methoxy (-OCH3_3), anilino (-NH-), and quinoid protons. Coupling constants resolve para-substitution patterns.
  • IR : Stretching vibrations at 1670–1700 cm1^{-1} confirm carbonyl (C=O) groups.
  • Mass Spectrometry : High-resolution ESI-MS determines molecular weight (e.g., m/z 452.06 for C22_{22}H18_{18}Cl2_2N2_2O4_4). Cross-validation with computed isotopic distributions (e.g., using PubChem data ) ensures accuracy.

Advanced Question

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly disorder in methoxy/anilino groups?

Methodological Answer:

  • Data Collection : High-resolution (<0.8 Å) synchrotron data at 100 K minimizes thermal motion artifacts .
  • Refinement : SHELXL’s PART and SIMU commands separate disordered components while preserving geometry. For twinned crystals, TWIN and BASF parameters refine twin-law matrices .
  • Validation : R-factors (<5%) and electron density maps (e.g., Fo-Fc) confirm absence of unmodeled peaks.

Advanced Question

Q. What computational strategies predict electronic properties, and how do crystallographic data enhance these models?

Methodological Answer:

  • DFT Calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set calculates HOMO-LUMO gaps and electrostatic potential surfaces.
  • Validation : Overlay computed bond lengths/angles with X-ray data (e.g., C-Cl = 1.73 Å experimentally vs. 1.75 Å theoretically) to calibrate models .

Advanced Question

Q. How do researchers address solubility limitations in aqueous or polar solvent systems?

Methodological Answer:

  • Co-solvents : Use 10% methyl 2-methylprop-2-enoate (MMA) to enhance solubility without destabilizing the quinone core .
  • Derivatization : Introduce sulfonate groups (-SO3_3H) via electrophilic substitution, monitored by 1H^1H-NMR peak shifts.

Advanced Question

Q. What environmental transformation products are anticipated, and how are they monitored?

Methodological Answer:

  • Degradation Pathways : Oxidative cleavage of anilino groups by ozone yields chlorinated diones (e.g., 6PPD-Q analogs). LC-HRMS (Q-TOF) tracks m/z shifts (e.g., +16 Da for hydroxylation) .
  • Bioavailability : Zebrafish models assess acute toxicity (LC50_{50}), with GC-MS quantifying bioaccumulation in lipid-rich tissues .

Advanced Question

Q. How are conflicting LogP values resolved between experimental and computational data?

Methodological Answer:

  • Experimental LogP : Reverse-phase HPLC (C18 column) with isocratic elution (acetonitrile/water) determines retention times, calibrated against standards .
  • Computational XlogP : Adjust atom/fragment contributions in ChemAxon or ACD/Labs software to align with HPLC data, reducing errors from intramolecular H-bonding .

Advanced Question

Q. What structural modifications enhance biological activity, and how are structure-activity relationships (SAR) validated?

Methodological Answer:

  • Methoxy → Methylthio Substitution : Replace -OCH3_3 with -SCH3_3 (as in scorpion venom analogs) to improve membrane permeability. Antimicrobial assays (MIC against S. aureus) quantify efficacy gains .
  • SAR Validation : Molecular docking (AutoDock Vina) correlates substituent electronegativity with binding affinity to bacterial enoyl-ACP reductase .

Advanced Question

Q. How is crystallographic twinning diagnosed and corrected during refinement?

Methodological Answer:

  • Diagnosis : Check for >10% Rint_{int} or abnormal merging statistics. PLATON’s TWINABS detects twin laws (e.g., 180° rotation about [001]) .
  • Correction : SHELXL’s TWIN command with BASF refines twin scale factors. Separate HKLF5 files for each domain improve convergence .

Advanced Question

Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions?

Methodological Answer:

  • Kinetic Control : Electrophiles (e.g., NO2+_2^+) attack electron-rich C3/C6 positions (activated by methoxy groups).
  • Steric Maps : Hirshfeld surface analysis (CrystalExplorer) visualizes steric hindrance, explaining preferential substitution at less crowded sites .

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